molecular formula C17H22N4O3 B2864060 (Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285537-48-5

(Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2864060
CAS No.: 1285537-48-5
M. Wt: 330.388
InChI Key: MYOLRSSBQOGLLW-ZDLGFXPLSA-N
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Description

(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-dimethoxybenzaldehyde+3-(tert-butyl)-1H-pyrazole-5-carbohydrazide(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide\text{3,4-dimethoxybenzaldehyde} + \text{3-(tert-butyl)-1H-pyrazole-5-carbohydrazide} \rightarrow \text{(Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide} 3,4-dimethoxybenzaldehyde+3-(tert-butyl)-1H-pyrazole-5-carbohydrazide→(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that pyrazole derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide analogs

Uniqueness

The uniqueness of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)15-9-12(19-20-15)16(22)21-18-10-11-6-7-13(23-4)14(8-11)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOLRSSBQOGLLW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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